molecular formula C14H18N2O2 B4288927 5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide

Cat. No.: B4288927
M. Wt: 246.30 g/mol
InChI Key: GJHMHMBTMZRNOO-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide is a compound belonging to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide typically involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, or heterocyclic amines. The reaction can be carried out by heating the reactants without a solvent or by refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The resulting product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxylic acid, while reduction may produce 5-hydroxy-1-phenyl-N-propylpyrrolidine-3-carboxamide.

Scientific Research Applications

5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, which could underlie its anticancer activity . The compound’s effects are mediated through its binding to proteins or enzymes, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features.

    Pyrrolidine-2,5-diones: Compounds with two oxo groups on the pyrrolidine ring.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenyl and propyl groups, along with the oxo and carboxamide functionalities, contribute to its unique properties compared to other pyrrolidine derivatives.

Properties

IUPAC Name

5-oxo-1-phenyl-N-propylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-8-15-14(18)11-9-13(17)16(10-11)12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHMHMBTMZRNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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